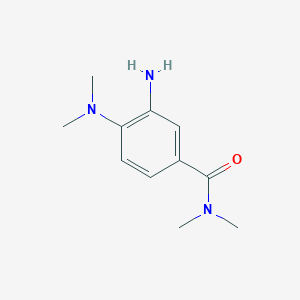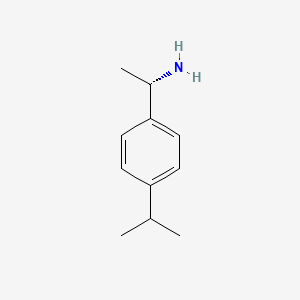
(S)-1-(4-Isopropylphenyl)ethanamine
Übersicht
Beschreibung
(S)-1-(4-Isopropylphenyl)ethanamine, also known as para-isopropylamphetamine (PIPA), is a synthetic amphetamine-like compound. It is a chiral molecule, meaning it has two possible mirror-image forms, with (S)-PIPA being the active form. PIPA has been the subject of scientific research due to its potential as a therapeutic agent for various neurological disorders.
Wirkmechanismus
PIPA acts as a dopamine reuptake inhibitor, meaning it prevents the reuptake of dopamine into nerve cells, leading to increased dopamine levels in the brain. This is thought to be responsible for its therapeutic effects in Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, PIPA has also been found to increase the levels of norepinephrine and serotonin in the brain. These neurotransmitters are involved in mood regulation and may contribute to PIPA's antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PIPA in lab experiments is that it is a relatively simple compound to synthesize. Additionally, its effects on dopamine levels make it a useful tool for studying the role of dopamine in various neurological disorders. However, PIPA's potential as a therapeutic agent has not yet been fully explored, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
Future research on PIPA could focus on its potential as a treatment for other neurological disorders, such as schizophrenia and addiction. Additionally, further studies could investigate the long-term effects of PIPA on dopamine levels and other neurotransmitters, as well as its potential for abuse and addiction.
Synthesemethoden
PIPA can be synthesized through a multi-step process involving the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene, which is then reduced to 1-phenyl-2-propanone. This intermediate is then reacted with isopropylamine to produce PIPA.
Wissenschaftliche Forschungsanwendungen
PIPA has been studied for its potential as a treatment for Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has been shown to increase dopamine release in the brain, which is important for the treatment of Parkinson's disease. Additionally, PIPA has been found to improve cognitive function in animal models of ADHD and depression.
Eigenschaften
IUPAC Name |
(1S)-1-(4-propan-2-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAQMLODFYUKOM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987814 | |
| Record name | 1-[4-(Propan-2-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Isopropylphenyl)ethanamine | |
CAS RN |
68285-22-3 | |
| Record name | 1-[4-(Propan-2-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



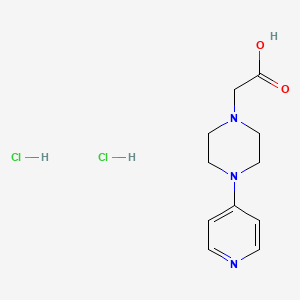

![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
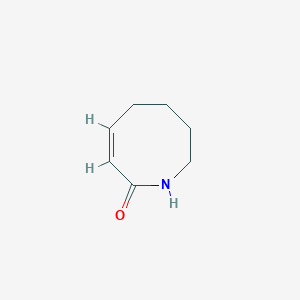
![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)

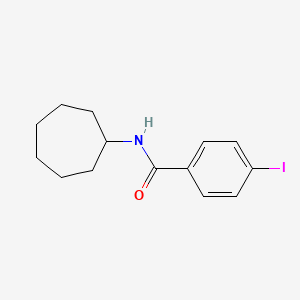
![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)
